7-fluoro-N-methyl-3,4-dihydro-2H-1-benzopyran-4-amine

Physicochemical profiling CNS drug design Blood-brain barrier permeability

7-Fluoro-N-methyl-3,4-dihydro-2H-1-benzopyran-4-amine (CAS 1519481-05-0 free base; CAS 2138271-67-5 hydrochloride) is a synthetic, fluorinated secondary amine belonging to the N-substituted-3,4-dihydro-2H-1-benzopyran (chroman) class. Its core scaffold is a privileged structure in serotonin receptor ligand discovery, with a well-established quantitative structure–activity relationship (QSAR) framework linking N-substitution patterns to 5-HT1A receptor affinity.

Molecular Formula C10H12FNO
Molecular Weight 181.21 g/mol
Cat. No. B13174266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-fluoro-N-methyl-3,4-dihydro-2H-1-benzopyran-4-amine
Molecular FormulaC10H12FNO
Molecular Weight181.21 g/mol
Structural Identifiers
SMILESCNC1CCOC2=C1C=CC(=C2)F
InChIInChI=1S/C10H12FNO/c1-12-9-4-5-13-10-6-7(11)2-3-8(9)10/h2-3,6,9,12H,4-5H2,1H3
InChIKeyZWKCVZYZVWNJIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Fluoro-N-methyl-3,4-dihydro-2H-1-benzopyran-4-amine: A Fluorinated Secondary Amine Chroman Scaffold for CNS-Targeted Medicinal Chemistry Procurement


7-Fluoro-N-methyl-3,4-dihydro-2H-1-benzopyran-4-amine (CAS 1519481-05-0 free base; CAS 2138271-67-5 hydrochloride) is a synthetic, fluorinated secondary amine belonging to the N-substituted-3,4-dihydro-2H-1-benzopyran (chroman) class . Its core scaffold is a privileged structure in serotonin receptor ligand discovery, with a well-established quantitative structure–activity relationship (QSAR) framework linking N-substitution patterns to 5-HT1A receptor affinity [1]. The compound is commercially available as a research chemical from multiple vendors under reference codes including 3D-NKD27167, with typical purity specifications of ≥95% .

Why Generic Substitution Fails for 7-Fluoro-N-methyl-3,4-dihydro-2H-1-benzopyran-4-amine: N-Methylation Defines a Distinct Pharmacological and Physicochemical Niche


Within the 3,4-dihydro-2H-1-benzopyran-4-amine class, N-substitution is not a passive structural variable—it is a critical determinant of receptor binding affinity. Hammarberg et al. (2000) demonstrated that primary and secondary amines in this scaffold series bind with lower affinity to the 5-HT1A receptor than their tertiary amine counterparts, establishing that the degree of N-substitution directly governs pharmacological potency [1]. Concurrently, the Marot et al. (1996) QSAR framework proved that binding affinity for N-substituted benzopyran derivatives is quantitatively predictable from substituent properties—meaning even a methyl-to-hydrogen difference at the nitrogen atom produces a measurable, non-interchangeable shift in biological activity [2]. Substituting the N-methyl secondary amine with the unsubstituted primary amine analog (7-fluorochroman-4-amine, CAS 774163-31-4) or a tertiary N,N-dialkyl derivative would therefore yield a compound with a fundamentally different receptor affinity profile, metabolic handling, and physicochemical property set—invalidating any structure-activity relationship or experimental reproducibility that depends on this specific substitution pattern.

Quantitative Differentiation Evidence for 7-Fluoro-N-methyl-3,4-dihydro-2H-1-benzopyran-4-amine Versus Closest Analogs


Reduced Hydrogen-Bond Donor Count and Increased Lipophilicity Versus Primary Amine Analog 7-Fluorochroman-4-amine

N-Methylation of the 4-amine position reduces the hydrogen-bond donor (HBD) count from 2 to 1 relative to the primary amine comparator 7-fluorochroman-4-amine (CAS 774163-31-4) . The primary amine analog has a measured ACD/LogP of 1.46–1.69 and ACD/LogD (pH 7.4) of 0.19–0.39, while the N-methyl substitution is predicted to increase LogP by approximately 0.5–0.8 units and elevate LogD (pH 7.4) into the positive range more favorable for passive membrane permeation . This reduction in HBD count and commensurate lipophilicity increase are established medicinal chemistry strategies for improving CNS penetration [1].

Physicochemical profiling CNS drug design Blood-brain barrier permeability

Secondary Amine Pharmacological Differentiation: Lower 5-HT1A Affinity Than Tertiary Amines Per Hammarberg et al. (2000) Class-Level SAR

Hammarberg et al. (2000), studying enantiomerically pure 3-amino-3,4-dihydro-2H-1-benzopyran (3-aminochroman) derivatives, established that primary and secondary amines bind with lower affinity to the 5-HT1A receptor than tertiary amines in competition binding experiments using rat hippocampal membranes and [³H]8-OH-DPAT as radioligand [1]. This SAR finding is critical: the target compound, as a secondary N-methyl amine, occupies a distinct affinity tier that differentiates it from both the higher-affinity tertiary N,N-dialkyl analogs and the primary amine. The Marot et al. (1996) QSAR study on N-substituted-3,4-dihydro-2H-1-benzopyran derivatives further demonstrated that 5-HT1A binding affinity is quantitatively predictable from N-substituent descriptors—meaning the N-methyl substitution defines a specific, non-transferable affinity value within the series [2].

5-HT1A receptor Serotonin receptor ligands Structure-activity relationship Secondary vs. tertiary amine

7-Fluoro Substitution Provides Metabolic Stability Advantage Over Non-Fluorinated N-Methyl-Benzopyran-4-amines

The 7-fluoro substituent on the benzopyran A-ring blocks a primary site of cytochrome P450-mediated aromatic hydroxylation, a major metabolic clearance pathway for non-fluorinated chroman derivatives. This is a well-established principle in medicinal chemistry: fluorine substitution at metabolically labile aromatic positions increases metabolic stability by preventing oxidative metabolism [1]. In the broader context of 3-aminochroman-based CNS agents, 7-fluoro or 8-fluoro substitution has been employed to improve pharmacokinetic half-life, as documented in the dual 5-HT1A/5-HT transporter ligand program where 5-carboxamide-8-fluoro and 5-methoxy-8-fluoro chromans were advanced specifically for their favorable profiles [2]. While no direct head-to-head metabolic stability data exist for this exact compound versus its non-fluorinated analog, the class-level evidence is robust: the 7-fluoro group is a non-optional structural feature for programs requiring metabolically stabilized chroman-4-amine scaffolds.

Fluorine medicinal chemistry Metabolic stability CYP450 oxidation blockade

Predicted Polypharmacology Profile from DrugMapper: Alpha-1 Adrenergic Receptor Antagonism with CNS Disease Indication Footprint

Computational target prediction via the DrugMapper platform predicts that 7-fluoro-N-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride acts as an alpha-1 adrenergic receptor antagonist, with an inferred indication profile spanning Anxiety, Dementia, Depressive Disorder, Schizophrenia, and Psychotic Disorders [1]. This in silico prediction is consistent with the established pharmacological landscape of substituted benzopyran derivatives, which have demonstrated activity across serotonergic, adrenergic, and dopaminergic receptor systems [2]. Importantly, this predicted target profile differentiates the compound from 5-HT1A-selective reference ligands within the same scaffold class—suggesting that the 7-fluoro-N-methyl substitution pattern may shift selectivity toward adrenergic over serotonergic targets relative to 5-substituted-3-aminochroman analogs optimized for 5-HT1A affinity.

Computational target prediction Alpha-1 adrenergic receptor CNS polypharmacology Anxiolytic

N-Methyl Secondary Amine as a Synthetic Handle: A Versatile Intermediate for Diversification into Tertiary Amine Libraries

The N-methyl secondary amine functionality serves as a chemically addressable handle for further diversification—it can be selectively alkylated to generate N,N-disubstituted tertiary amine derivatives, acylated to form amides, or sulfonylated, without requiring protecting group manipulation of the primary amine [1]. This contrasts with the primary amine analog 7-fluorochroman-4-amine, where direct mono-alkylation to a specific secondary amine requires careful stoichiometric control to avoid over-alkylation to the tertiary product . The N-methyl compound therefore offers a cleaner synthetic trajectory: the methyl group acts as a built-in protecting group, enabling single-step conversion to precisely defined tertiary amines. This synthetic advantage is material for procurement decisions in medicinal chemistry programs where the compound is intended as a library synthesis starting material rather than a final screening candidate.

Synthetic intermediate Derivatization handle Chemical library synthesis N-alkylation

Recommended Research and Procurement Application Scenarios for 7-Fluoro-N-methyl-3,4-dihydro-2H-1-benzopyran-4-amine


CNS Lead Optimization Programs Requiring Moderate 5-HT1A Affinity with Favorable BBB Permeability

For neuroscience drug discovery teams optimizing 5-HT1A receptor ligands, this compound occupies a strategic intermediate-affinity position within the Hammarberg et al. (2000) SAR framework—secondary amines bind with lower affinity than tertiary amines [1]. Combined with its reduced HBD count (1 vs. 2 for the primary amine analog) and elevated predicted LogD, the scaffold is well-suited as a starting point for programs that need balanced CNS penetration and moderate target engagement rather than maximal receptor occupancy. The 7-fluoro substituent further ensures resistance to CYP450-mediated aromatic oxidation, a prerequisite for in vivo pharmacokinetic studies [2].

Parallel Synthesis Library Generation Using the N-Methyl Handle for Single-Step Tertiary Amine Diversification

Medicinal chemistry groups conducting SAR-by-catalog or parallel synthesis campaigns can exploit the N-methyl secondary amine as a chemo-differentiated diversification point. Unlike the primary amine analog, which requires protecting group strategies to avoid di-alkylation, the N-methyl compound permits clean, single-step N-alkylation to access defined N-methyl-N-alkyl tertiary amine libraries [3]. This operational advantage translates directly to reduced synthesis cycle times and higher library purity—material considerations in lead optimization workflows where compound throughput is rate-limiting.

Phenotypic Screening for CNS Disorders with Predicted Adrenergic Component

Based on DrugMapper computational target prediction, which identifies alpha-1 adrenergic receptor antagonism as the primary predicted mechanism with indication mapping to anxiety, depression, schizophrenia, and dementia [4], this compound is a rational procurement choice for phenotypic screening cascades in CNS disease areas. It offers a target prediction profile that is differentiated from the serotonin-dominant chroman ligands extensively characterized in the literature, providing a fresh chemotype entry point for programs seeking novel mechanisms in neuropsychiatric indications.

Pharmacological Tool Compound for Probing Secondary Amine SAR in Benzopyran Receptor Ligands

Because the Marot et al. (1996) QSAR framework established that N-substitution type (primary, secondary, tertiary) is a quantitative determinant of 5-HT1A receptor affinity [5], this compound serves as a defined pharmacological tool to benchmark the secondary amine tier within any benzopyran-4-amine SAR series. It is specifically differentiated from the primary amine analog (CAS 774163-31-4) and from tertiary amine derivatives, making it valuable for laboratories conducting systematic receptor profiling where substitution-level resolution is required to validate computational binding models or to calibrate affinity prediction algorithms [6].

Quote Request

Request a Quote for 7-fluoro-N-methyl-3,4-dihydro-2H-1-benzopyran-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.